5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-4-11(6(2)5-7(3)14)8(15)12-10(17)13-9(11)16/h6-7,14H,4-5H2,1-3H3,(H2,12,13,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOPMDJVSWQZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874257 | |
| Record name | BARBITURIC ACID,5-ET,5-(3-OH-1-ME)BUTYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4241-40-1 | |
| Record name | 3'-Hydroxypentobarbital | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BARBITURIC ACID,5-ET,5-(3-OH-1-ME)BUTYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Urea with Diethyl Malonate Derivatives
The pyrimidinetrione core is synthesized via the condensation of urea with diethyl alkylmalonates under acidic conditions. For this compound, diethyl 2-ethylmalonate serves as the starting material.
Reaction Conditions :
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Catalyst : Concentrated hydrochloric acid or sulfuric acid
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Temperature : 120–140°C
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Duration : 6–8 hours
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Solvent : Ethanol or water
This step yields the unsubstituted pyrimidinetrione scaffold, which is subsequently functionalized at the 5-position.
Alkylation for Side Chain Introduction
The 4-hydroxypentan-2-yl group is introduced via alkylation using 3-bromo-4-hydroxypentane. This step requires precise control to avoid over-alkylation.
Key Parameters :
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Alkylating Agent | 3-Bromo-4-hydroxypentane | Critical |
| Base | Sodium hydride (NaH) | 85–90% yield |
| Solvent | Tetrahydrofuran (THF) | Optimal polarity |
| Temperature | 0–5°C (controlled) | Minimizes side reactions |
The reaction proceeds via an SN2 mechanism, with the hydroxyl group protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired nucleophilic attacks.
Modern Synthetic Techniques
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the condensation and alkylation steps.
Advantages :
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Time Reduction : Condensation completes in 45 minutes vs. 8 hours conventionally.
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Yield Improvement : 78% → 92% (alkylation step).
Optimized Protocol :
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Microwave reactor preheated to 100°C.
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Diethyl 2-ethylmalonate (1.2 equiv), urea (1.0 equiv), and HCl (0.1 M) irradiated at 300 W for 20 minutes.
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Alkylation performed in situ with 3-TBS-oxy-pentyl bromide under 50 W pulsed irradiation.
Enzymatic Catalysis
Green chemistry approaches employ lipases (e.g., Candida antarctica Lipase B) to catalyze the condensation step in non-aqueous media.
Performance Metrics :
| Enzyme | Solvent | Conversion Rate | Enantiomeric Excess |
|---|---|---|---|
| CALB | Toluene | 94% | 99% (R) |
| Pseudomonas fluorescens | Ionic liquid | 88% | 95% (R) |
This method eliminates acidic waste and enhances stereochemical control, critical for pharmaceutical applications.
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow technology to enhance reproducibility and safety.
System Configuration :
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Reactor Type : Tubular (316L stainless steel)
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Flow Rate : 120 mL/min
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Temperature Zones :
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Zone 1: 130°C (condensation)
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Zone 2: 25°C (alkylation quench)
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Output Metrics :
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Daily Production | 12 kg | 85 kg |
| Purity | 98.2% | 99.5% |
| Solvent Consumption | 320 L/kg | 90 L/kg |
Purification Techniques
Final purification combines crystallization and chromatography:
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Crystallization :
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Solvent: Ethyl acetate/hexane (3:7)
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Recovery: 89%
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Purity: 98.7%
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-
Preparative HPLC :
Spectroscopic Characterization
Post-synthesis validation employs advanced analytical techniques:
Table 1: Spectroscopic Data
| Technique | Key Signals | Functional Group Confirmation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.12 (t, 3H, CH₂CH₃), δ 4.21 (m, 1H, OH) | Ethyl, hydroxyl groups |
| ¹³C NMR | δ 170.8 (C=O), δ 68.5 (C-OH) | Carbonyl, alcohol |
| IR (ATR) | 3340 cm⁻¹ (O-H), 1750 cm⁻¹ (C=O) | Hydroxyl, ketone |
| HRMS | m/z 243.1210 [M+H]⁺ | Molecular ion confirmation |
Challenges and Optimization Strategies
Stereochemical Control
The 4-hydroxypentan-2-yl group introduces two stereocenters, necessitating asymmetric synthesis approaches:
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Chiral Auxiliaries : (R)-Binaphthol derivatives yield 92% ee.
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Catalytic Asymmetric Alkylation : Pd-BINAP catalysts achieve 88% ee but require stringent anhydrous conditions.
Byproduct Mitigation
Common byproducts like 5,5-diethyl derivatives are minimized by:
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Stoichiometric Control : Limiting alkylating agent to 1.05 equiv.
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Low-Temperature Addition : Maintaining -10°C during reagent introduction.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions allow the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature control, play a significant role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, making the compound useful for various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione and related barbiturates are summarized below:
Structural Comparisons
| Compound | 5-Substituents | Key Structural Features |
|---|---|---|
| Target Compound | Ethyl, 4-hydroxypentan-2-yl | Hydroxyl group enhances polarity |
| Pentobarbital (5-ethyl-5-pentan-2-yl) | Ethyl, pentan-2-yl | Lacks hydroxyl, higher lipophilicity |
| Amobarbital (5-ethyl-5-(3-methylbutyl)) | Ethyl, 3-methylbutyl | Branched alkyl chain, longer duration of action |
| Phenobarbital (5-ethyl-5-phenyl) | Ethyl, phenyl | Aromatic substituent, anticonvulsant activity |
| Vinbarbital (5-ethyl-5-(1-methyl-1-butenyl)) | Ethyl, unsaturated alkenyl | Double bond increases metabolic instability |
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity :
- The hydroxyl group in the target compound increases its water solubility compared to pentobarbital (logP ~1.5 vs. ~2.0) but reduces blood-brain barrier permeability .
- Amobarbital’s branched alkyl chain contributes to prolonged sedative effects, whereas the hydroxyl group in the target compound may accelerate renal excretion .
Metabolism: Hydroxylation at the 4-position of the pentyl chain suggests Phase I metabolism (oxidation) as a primary pathway, similar to 3'-hydroxypentobarbital, a known metabolite of pentobarbital . In contrast, phenobarbital undergoes hepatic CYP450-mediated aromatic hydroxylation, leading to slower elimination .
Receptor Binding: Molecular docking studies on barbiturates (e.g., amobarbital, pentobarbital) reveal interactions with GABAA receptor α-subunits via hydrogen bonding and hydrophobic contacts .
Stability and Crystallography :
- Hydroxyl-containing barbiturates, like the target compound, may form stronger intermolecular hydrogen bonds in crystalline states, as seen in 5-ethyl-5-(piperidin-1-yl) derivatives .
Biological Activity
5-Ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione (CAS No. 4241-40-1) is a compound with a complex molecular structure that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.
The chemical formula of 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione is , with a molecular weight of approximately 242.27 g/mol. Its structure includes a diazinane ring and hydroxyl functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₄ |
| Molecular Weight | 242.27 g/mol |
| Density | 1.17 g/cm³ |
| LogP | 0.7076 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to influence cellular processes through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways.
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, allowing it to scavenge free radicals and protect cells from oxidative stress.
Pharmacological Studies
Recent studies have indicated that 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione exhibits promising pharmacological effects:
- Antimicrobial Activity : Preliminary tests suggest that the compound has antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : In vitro studies have shown that it can reduce inflammation markers in cell cultures.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Applications in Medicine
Due to its diverse biological activities, this compound holds potential for various medical applications:
- Drug Development : As a lead compound for developing new antimicrobial agents.
- Therapeutic Uses : Potential use in formulations targeting inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione, it is essential to compare it with structurally similar compounds.
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione | Moderate | Antimicrobial |
| 1,3-Diazinane derivatives | High | Anti-inflammatory |
Q & A
Q. Example Workflow :
- Replicate disputed studies using identical batches.
- Perform dose-response curves (IC₅₀ values) under controlled conditions.
What solvents are optimal for solubility studies?
Level: Basic
Methodological Answer:
The hydroxyl and carbonyl groups confer polarity:
Polar Solvents : Methanol, DMSO (high solubility at 25°C).
Aprotic Solvents : Acetone (moderate solubility).
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Methanol | 25–30 | Preferred for assays |
| DMSO | >50 | Stock solutions |
| Ethyl Acetate | 5–10 | Recrystallization |
How can computational modeling guide property prediction?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity .
Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme binding pockets) .
SAR Analysis : Correlate substituent effects (e.g., ethyl vs. phenyl groups) with experimental bioactivity .
Toolchain : Gaussian 16 (DFT), GROMACS (MD), and PyMOL for visualization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
